molecular formula C18H14O8S B2809963 Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate CAS No. 637750-40-4

Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate

Cat. No. B2809963
CAS RN: 637750-40-4
M. Wt: 390.36
InChI Key: CNKNDCIPMYPHPE-UHFFFAOYSA-N
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Description

Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the chromone family of compounds and has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways. In

Scientific Research Applications

Health Aspects and Environmental Fate of Related Compounds

  • Health Aspects of Methyl Paraben : Methyl paraben, a methyl ester of p-hydroxybenzoic acid, is used as an antimicrobial preservative in foods, drugs, and cosmetics. It is non-toxic, non-irritating, and non-sensitizing in normal skin. Studies suggest that parabens, including methyl paraben, do not accumulate in the body and are not carcinogenic, mutagenic, teratogenic, or embryotoxic. The cytotoxic action of parabens might be linked to mitochondrial failure (Soni et al., 2002).

  • Environmental Behavior of Parabens : Parabens, due to their use in consumer products, are present in wastewater and surface waters, potentially acting as weak endocrine disruptors. While wastewater treatments can remove parabens, they persist at low concentrations in effluents and are ubiquitous in aquatic environments. The occurrence and fate of these compounds in water bodies highlight the need for further research on their environmental impact and removal techniques (Haman et al., 2015).

Antioxidant Capacity and Bioactive Properties

  • Antioxidant Activity : The ABTS/PP decolorization assay is a prevalent method for assessing antioxidant capacity, emphasizing the reaction pathways and specific reactions of antioxidants. This review elaborates on the diverse reaction pathways involved in the assay and the implications for evaluating antioxidant capacity (Ilyasov et al., 2020).

  • Biological Applications of Xylan Derivatives : Xylan derivatives, through chemical modification, can yield biopolymers with specific properties, such as spherical nanoparticles for drug delivery and potential applications in antimicrobial agents. This demonstrates the versatility of chemically modified natural compounds in scientific research and potential therapeutic applications (Petzold-Welcke et al., 2014).

properties

IUPAC Name

methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8S/c1-23-18(20)11-3-5-12(6-4-11)25-16-10-24-15-9-13(26-27(2,21)22)7-8-14(15)17(16)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKNDCIPMYPHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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